2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes
Preparation Methods
The synthesis of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-amino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further cyclization and functionalization reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Chemical Reactions Analysis
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new chromene derivatives.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The compound’s anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound has a similar chromene core but differs in the substitution pattern, which can lead to different biological activities and applications.
2-amino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile: This compound lacks the methoxy group, which can influence its chemical reactivity and biological properties.
2-amino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile: The presence of additional methoxy groups can enhance the compound’s solubility and modify its interaction with biological targets.
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-16-8-4-7-15(9-16)20-17-10-13-5-2-3-6-14(13)11-19(17)25-21(23)18(20)12-22/h2-11,20H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFZXIIVKWCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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